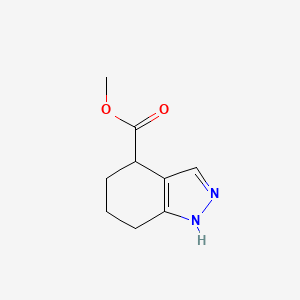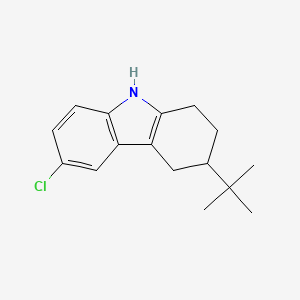
3-叔丁基-6-氯-2,3,4,9-四氢-1H-咔唑
描述
“3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, a significant heterocyclic system in natural products and drugs . Carbazoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
科学研究应用
罗斯伐他汀的手性中间体
该化合物是合成罗斯伐他汀侧链的关键手性中间体,罗斯伐他汀是一种降脂药物 。利用羰基还原酶进行不对称合成,表现出高对映选择性和产率,使其在学术研究和工业应用中具有重要意义。
生物催化
该化合物用于生物催化过程,在温和的反应条件下实现高立体选择性 。这在药物生产中尤为重要,因为分子的手性会影响药物的功效。
酶促合成
涉及该化合物的酶促合成方法,对生产用于降胆固醇药物(如阿托伐他汀和罗斯伐他汀)的中间体非常有效 。该过程对环境友好,并为传统的化学合成提供了一种可持续的替代方案。
生物转化过程
该化合物参与使用固定化微生物(如酿酒酵母)的生物转化过程,这些微生物即使在多次使用后也能保持有效性 。该应用对于开发具有成本效益且可扩展的生产方法至关重要。
材料科学
该化合物可以作为单体前体,用于合成新型咔唑基材料,这些材料在各种材料科学应用中具有价值 。这些材料在电子、光子学和有机半导体中具有潜在应用。
不对称还原
该化合物用于相关化合物的非对称还原,以生产合成他汀类药物所需的非手性合成子 。该过程强调了手性在药物化学中的重要性。
辅因子共固定化
该化合物是涉及辅因子共固定化策略研究的一部分,旨在开发自给自足的生物催化剂 。这项研究为更有效和更低成本的药物生产流程铺平了道路。
药物研究
最后,该化合物在药物研究中至关重要,用于开发合成具有高精度和纯度的复杂分子的新方法 。这对于药物开发和制造的未来具有广泛的影响。
生化分析
Biochemical Properties
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to decreased metabolism of substrates and accumulation of these compounds in the body. Additionally, this compound may activate or inhibit other enzymes and receptors, leading to changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or certain chemicals . Long-term exposure to 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole in in vitro or in vivo studies has been shown to affect cellular function, including changes in cell viability, proliferation, and apoptosis. These effects may be due to the compound’s interactions with cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies involving this compound.
Metabolic Pathways
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolism of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can affect metabolic flux and the levels of other metabolites in the body. Additionally, this compound may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile.
Transport and Distribution
The transport and distribution of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole may bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in metabolism. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRQRPFXZFMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


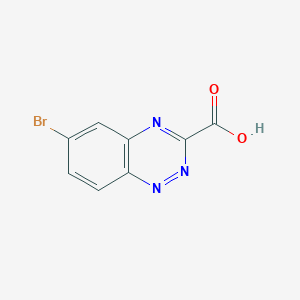




![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
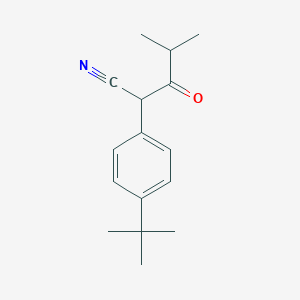
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
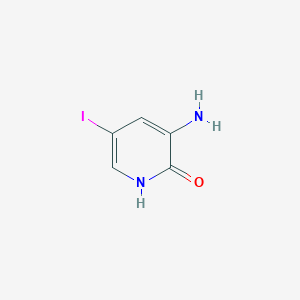

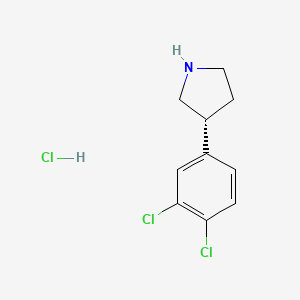

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
